molecular formula C21H18O6 B1210786 (R)-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one CAS No. 71567-77-6

(R)-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one

Cat. No.: B1210786
CAS No.: 71567-77-6
M. Wt: 366.4 g/mol
InChI Key: URJOZSLMTIRWFW-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a benzodioxole moiety and a naphthofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Construction of the Naphthofuran Core: The naphthofuran core is formed by a series of reactions, including Friedel-Crafts acylation, cyclization, and reduction.

    Coupling of the Benzodioxole and Naphthofuran Units: The final step involves the coupling of the benzodioxole moiety with the naphthofuran core through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is being investigated for its potential therapeutic applications. It has demonstrated anti-inflammatory and anticancer properties in vitro, suggesting its potential as a lead compound for new drug development.

Industry

In the industrial sector, this compound is explored for its applications in organic electronics. Its semiconducting properties make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites. In organic electronics, its semiconducting properties are attributed to the conjugated π-electron system, which facilitates charge transport.

Comparison with Similar Compounds

Similar Compounds

    Naphthofuran Derivatives: Compounds with similar naphthofuran cores but different substituents.

    Benzodioxole Derivatives: Compounds with benzodioxole moieties but different core structures.

Uniqueness

®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is unique due to its combination of a benzodioxole moiety and a naphthofuran core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

71567-77-6

Molecular Formula

C21H18O6

Molecular Weight

366.4 g/mol

IUPAC Name

(4R)-4-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-4,9-dihydro-1H-benzo[f][2]benzofuran-3-one

InChI

InChI=1S/C21H18O6/c1-23-15-6-4-11-7-13-9-25-21(22)19(13)17(18(11)20(15)24-2)12-3-5-14-16(8-12)27-10-26-14/h3-6,8,17H,7,9-10H2,1-2H3/t17-/m1/s1

InChI Key

URJOZSLMTIRWFW-QGZVFWFLSA-N

Isomeric SMILES

COC1=C(C2=C(CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)C(=O)OC3)C=C1)OC

SMILES

COC1=C(C2=C(CC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)OC3)C=C1)OC

Canonical SMILES

COC1=C(C2=C(CC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)OC3)C=C1)OC

71640-47-6

Synonyms

1-(3',4'-methylenedioxyphenyl)-3-hydroxymethyl-7,8-dimethoxy-3,4-dihydro-2-naphthoic acid lactone
beta-apopolygamatin

Origin of Product

United States

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